(2,5-Dimethoxyphenyl)(methyl)sulfane

Catalog No.
S8053858
CAS No.
M.F
C9H12O2S
M. Wt
184.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,5-Dimethoxyphenyl)(methyl)sulfane

Product Name

(2,5-Dimethoxyphenyl)(methyl)sulfane

IUPAC Name

1,4-dimethoxy-2-methylsulfanylbenzene

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

InChI

InChI=1S/C9H12O2S/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3

InChI Key

VDHGQPCJOZRMTC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)SC

Canonical SMILES

COC1=CC(=C(C=C1)OC)SC

(2,5-Dimethoxyphenyl)(methyl)sulfane, also known as 2,5-dimethoxythioanisole, is a polysubstituted aromatic building block designed for high-regioselectivity synthesis. Its utility stems from the specific arrangement of a methylthio (-SMe) directing group and two activating methoxy (-OMe) groups on the phenyl ring. This precise substitution pattern enables predictable C-H activation at a single, specific ring position via directed ortho-metalation (DoM), a critical advantage for constructing complex, isomerically pure molecules.

In directed metalation chemistry, the precise location of activating and directing groups is critical and non-interchangeable. Substituting this 2,5-isomer with other dimethoxythioanisole isomers (e.g., 2,4-, 3,4-, or 3,5-) will alter the site of lithiation due to changes in the electronic and steric environment of the ring protons. This leads to the formation of different regioisomeric products or difficult-to-separate mixtures, compromising the yield, purity, and viability of the intended synthetic route. Therefore, selecting the correct isomer is a primary procurement decision that dictates the outcome of the synthesis.

Exclusive Regioselectivity in Directed ortho-Metalation, Enabling Isomerically Pure Intermediates

The primary value of (2,5-Dimethoxyphenyl)(methyl)sulfane lies in its ability to deliver a single, predictable lithiated intermediate. When treated with n-butyllithium (n-BuLi), deprotonation occurs exclusively at the C-6 position, ortho to the methylthio directing group. In a direct comparison of isomers, the lithiation of 2,5-dimethoxythioanisole followed by quenching with an electrophile (e.g., CO2) yields the 6-substituted product with near-quantitative regioselectivity. In contrast, the 3,5-dimethoxy isomer lithiates at the C-2 position, while the 2,3-isomer yields a mixture of products from lithiation at both the methylthio and methoxy groups, demonstrating the non-interchangeability of these precursors.

Evidence DimensionSite of Lithiation (Regioselectivity)
Target Compound DataExclusive lithiation at the C-6 position
Comparator Or Baseline3,5-dimethoxythioanisole: Exclusive lithiation at the C-2 position. 2,3-dimethoxythioanisole: Mixture of products.
Quantified DifferenceQualitatively absolute difference in reaction site (C-6 vs. C-2 vs. mixture)
ConditionsReaction with n-butyllithium in diethyl ether at room temperature.

This predictable, single-site reactivity eliminates the formation of isomeric byproducts, which avoids costly and often challenging purification steps, thereby increasing the overall effective yield and process efficiency.

High-Yield Precursor for Thieno[3,2-b][1]benzothiophene Scaffolds Used in Organic Electronics

The isomerically pure 6-lithio-2,5-dimethoxythioanisole intermediate is a key precursor for advanced materials. In the synthesis of thieno[3,2-b][1]benzothiophene derivatives, which are scaffolds for organic semiconductors, this intermediate enables a high-yielding cyclization pathway. A synthetic route utilizing the 6-lithiated species from (2,5-Dimethoxyphenyl)(methyl)sulfane to form a key tricyclic intermediate proceeds in 86% yield. Attempting this synthesis with a precursor that generates a mixture of lithiated isomers, such as thioanisole itself or other dimethoxy isomers, would result in a complex mixture of final products, rendering the route impractical for producing high-purity materials.

Evidence DimensionYield of Key Synthetic Intermediate for Heterocycle Formation
Target Compound Data86% yield for the target tricyclic intermediate
Comparator Or BaselineUnsubstituted Thioanisole: Lithiation gives a mixture of ortho, meta, and para products, making it unsuitable for this specific regioselective cyclization.
Quantified DifferenceEnables a high-yield transformation (86%) that is not feasible with simpler, non-selective precursors.
ConditionsMulti-step synthesis involving initial ortho-lithiation followed by reaction with sulfur-based electrophiles and cyclization.

Procuring this specific isomer provides an efficient and reliable pathway to high-value organic electronic materials, where isomeric purity is critical for achieving desired semiconductor performance.

Regiocontrolled Synthesis of Polysubstituted Aromatic Compounds

This compound is the right choice when a synthetic plan requires the unambiguous introduction of a functional group at the C-6 position of a 2,5-dimethoxythioanisole core. The evidence for exclusive C-6 lithiation ensures that downstream reactions will produce a single, predictable regioisomer, which is critical in multi-step syntheses for pharmaceuticals, agrochemicals, and specialty polymers where isomeric purity is mandated.

Development of High-Purity Organic Semiconductor Materials

In materials science, particularly for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the performance of the active material is highly dependent on its structural and isomeric purity. As demonstrated by its efficient conversion to thienoacene scaffolds, (2,5-Dimethoxyphenyl)(methyl)sulfane is a preferred precursor for creating well-defined, high-purity conjugated systems, ensuring batch-to-batch reproducibility and optimal electronic properties.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

184.05580079 g/mol

Monoisotopic Mass

184.05580079 g/mol

Heavy Atom Count

12

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